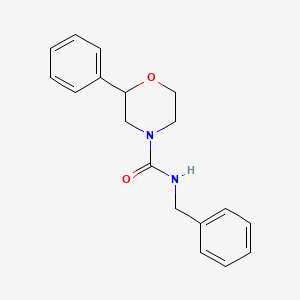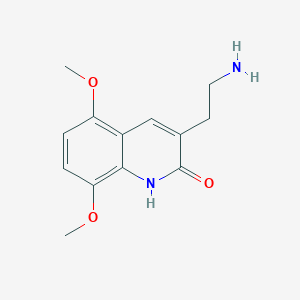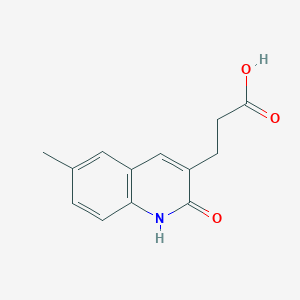
3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a carboxylic acid group attached at the 3rd position and a hydroxy group at the 2nd position of the quinoline ring. Additionally, there is a methoxy group at the 6th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carboxylic acid group (-COOH), a hydroxy group (-OH), and a methoxy group (-OCH3). The positions of these groups on the ring can significantly influence the compound’s chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions. The hydroxy group could be involved in ether formation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The compound might also exhibit polarity due to the presence of the hydroxy and methoxy groups .Scientific Research Applications
Medicinal Chemistry and Drug Development
Heterocyclic compounds, including quinolines, play a crucial role in medicinal chemistry. Researchers have discovered that more than 90% of medicines containing heterocyclic compounds were developed after a thorough scientific understanding of their biological effects. Specifically, 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid has been investigated for its potential as an anticancer , anti-inflammatory , antifungal , antiallergic , antibacterial , anti-HIV , and antiviral agent . Its unique structure and functional groups make it an interesting candidate for drug design.
Antioxidant Properties
The presence of a quinoline ring and a hydroxy group in this compound suggests potential antioxidant activity. Antioxidants are essential for protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored the antioxidant capacity of 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid, which could contribute to its therapeutic applications .
Metal Complexes and Coordination Chemistry
The synthesis of metal complexes with this compound has been investigated. Schiff bases derived from 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid have been used to form coordination complexes with various metal ions. These complexes exhibit diverse properties, including luminescence, catalytic activity, and potential biological effects .
Chalcone Derivatives and Biological Activity
Researchers have synthesized novel chalcone derivatives using 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid as a key precursor. These derivatives have been evaluated for their biological effects, including cell cycle regulation and protein expression. Understanding their impact on cell growth and proliferation is essential for drug discovery .
Dyestuff and Colorants
Quinoline-based compounds, including 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid, have applications in the dyestuff industry. Their unique structures allow for vibrant coloration, making them suitable for fabric dyes, ink formulations, and other colorant applications .
Corrosion Inhibition
The ability of 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid to inhibit corrosion has been studied. Corrosion inhibitors are essential for protecting metals and alloys in various environments. By forming a protective layer on metal surfaces, this compound can prevent or reduce corrosion .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(6-methoxy-2-oxo-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-10-3-4-11-9(7-10)6-8(13(17)14-11)2-5-12(15)16/h3-4,6-7H,2,5H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTXBQWRASGBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-6-methoxyquinolin-3-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)
![3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B6524598.png)
![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)


![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)
![N-(3-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524660.png)
![4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524670.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524676.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524686.png)